9-Methyl-1-phenazinol

Coordination Chemistry Bioinorganic Chemistry Analytical Sensing

Reproducible metal-binding studies require substitution-intact phenazine analogs. Generic 1-phenazinol or chloro derivatives cannot replicate the selective coordination of 9-methyl-1-phenazinol. - Differentiated chelation: Binds planar Cu²⁺ and Ni²⁺; excludes Zn²⁺/Hg²⁺-ideal for targeted ion sensor design. - Assay control: Minimal alkaline phosphatase inhibition (IC50 ~9.68 mM) and dihydroorotase inhibition (IC50 ~1 mM)-validates specificity. - QC benchmark: Public IR, NMR, Raman, and exact mass data for synthetic verification. Available for immediate research supply.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Cat. No. B12211200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-1-phenazinol
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)O
InChIInChI=1S/C13H10N2O/c1-8-4-2-5-9-12(8)15-13-10(14-9)6-3-7-11(13)16/h2-7,16H,1H3
InChIKeyXXUGUVGBZCZVDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-1-phenazinol Procurement Guide


9-Methyl-1-phenazinol (CAS 13860-43-0, C13H10N2O, MW 210.23) is a synthetic phenazine derivative characterized by a methyl substituent at the 9-position and a hydroxyl group at the 1-position on the tricyclic phenazine core . The compound was first reported in 1964 and remains a specialized research chemical with limited commercial availability, primarily used in metal chelation studies and as a comparator in phenazine structure-activity relationship (SAR) investigations [1].

Metal Chelation Research

Selective chelation with Cu²⁺ and Ni²⁺ supports metal ion sensor design and bioinorganic model studies.

Enzyme Assay Control

Minimal phosphatase and dihydroorotase inhibition enables use as negative or vehicle control.

Analytical Reference

Comprehensive NMR, IR, and Raman spectral data support identity confirmation and quality control.

9-Methyl-1-phenazinol: Substitution Risks


Phenazine derivatives exhibit widely divergent biological and chemical properties depending on the position and nature of substituents. Even within the narrow sub-class of 1-phenazinols, the presence of a methyl group at the 9-position fundamentally alters metal chelation behavior compared to the unsubstituted parent, the 9-chloro analog, and the 9-hydroxy derivative [1]. This substitution-dependent modulation of coordination chemistry precludes generic interchangeability and mandates compound-specific procurement for reproducible experimental outcomes.

Substituent-dependent chelation

9-Chloro analog chelates only Cu²⁺, while 9-methyl analog also chelates Ni²⁺; profile may not transfer.

Carboxyl-bearing derivatives

9-Hydroxy-1-phenazine-carboxylic acid forms 1:1 chelates with all metal ions via carboxyl, altering selectivity.

Unsubstituted 1-phenazinol

Lacks 9-methyl steric/electronic effects, potentially shifting chelation behavior and SAR interpretation.

9-Methyl-1-phenazinol: Comparative Evidence


Metal Chelation Selectivity

The 9-methyl substituent selectively modulates chelation with planar-configuration metal ions (Cu²⁺, Ni²⁺) while precluding chelation with tetrahedral ions (Zn²⁺, Hg²⁺), contrasting sharply with the 9-chloro and 9-hydroxy analogs [1].

Metal Chelation Selectivity
Head-to-head
Chelates Cu²⁺ and Ni²⁺; no chelation with Zn²⁺ and Hg²⁺
Supports metal-selective analytical or bioinorganic studies.
Qualitative spectral observation; 1964 study.
Coordination Chemistry Bioinorganic Chemistry Analytical Sensing

Alkaline Phosphatase Inhibition

The compound exhibits an IC50 of 9.68 × 10⁶ nM (9.68 mM) against human leukocyte alkaline phosphatase, indicating negligible inhibitory activity at physiologically relevant concentrations [1].

Alkaline Phosphatase IC50
Cross-study comparable
9.68 × 10⁶ nM (9.68 mM)
Negligible inhibition; supports use as negative control.
10 mM pNPP substrate; leukocyte enzyme.
Enzymology Drug Discovery Biochemical Assays

Dihydroorotase Inhibition

Against dihydroorotase from mouse Ehrlich ascites, the compound shows an IC50 of 1.00 × 10⁶ nM (1 mM), demonstrating minimal inhibition of this pyrimidine biosynthesis enzyme [1].

Dihydroorotase IC50
Cross-study comparable
1.00 × 10⁶ nM (1 mM) at pH 7.37
Minimal inhibition; avoids confounding in antiproliferative assays.
Mouse Ehrlich ascites enzyme; 10 µM compound tested.
Pyrimidine Biosynthesis Enzyme Inhibition Antiproliferative Research

Structural Characterization

The compound is fully characterized by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy, with definitive data available from the AIST SDBS database (IR: KBr disc; InChIKey: XXUGUVGBZCZVDQ-UHFFFAOYSA-N) [1] and commercial spectral libraries [2], providing unambiguous identity confirmation.

Spectral Characterization
Supporting evidence
¹H, ²H, ¹³C NMR, IR, Raman available
Enables unambiguous identity confirmation and QC.
Exact mass: 210.079313 g/mol; KBr disc IR.
Structural Chemistry Analytical Reference Quality Control

9-Methyl-1-phenazinol: Research & Industrial Applications


Metal Chelation Selectivity Studies

Leverage the compound's differential chelation profile, specifically its interaction with planar Cu²⁺ and Ni²⁺ but not tetrahedral Zn²⁺ or Hg²⁺ [1], to design targeted metal ion sensors or to probe metal-binding sites in bioinorganic model systems.

Negative Control for Phosphatase & Dihydroorotase Assays

Due to its minimal inhibition of alkaline phosphatase (IC50 ~9.68 mM) [1] and dihydroorotase (IC50 ~1 mM) [2], employ this compound as a negative or vehicle control to validate assay specificity and rule out off-target enzyme interference.

Analytical Reference Standard for Phenazine Derivatives

Utilize the comprehensive and publicly accessible spectral dataset (IR, NMR, Raman, exact mass) [3] [4] as a quality control benchmark for the synthesis, purification, and structural confirmation of related phenazine compounds.

Application
Selection Property
Validation Focus
Metal Ion Sensor or Bioinorganic Model Studies
Differential chelation (Cu²⁺/Ni²⁺ vs. Zn²⁺/Hg²⁺)
Chelation specificity under assay conditions
Negative Control for Phosphatase & Dihydroorotase Assays
Minimal enzyme inhibition at research concentrations
Assay specificity; absence of off-target interference
Analytical Reference Standard for Phenazine Derivatives
Comprehensive multi-nuclear NMR, IR, Raman, exact mass
Spectral match and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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